Home > Products > Screening Compounds P99543 > Intoplicine dimesylate
Intoplicine dimesylate - 133711-99-6

Intoplicine dimesylate

Catalog Number: EVT-3318472
CAS Number: 133711-99-6
Molecular Formula: C23H32N4O7S2
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Intoplicine dimesylate, also known as RP60475, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It functions primarily as an inhibitor of DNA topoisomerases I and II, enzymes critical for DNA replication and transcription. By interfering with these enzymes, intoplicine dimesylate disrupts the normal processes of cell division and can induce apoptosis in cancer cells.

Source

Intoplicine dimesylate was developed by researchers at the pharmaceutical company Rhone-Poulenc Rorer (now part of Sanofi) during the late 20th century. Initial studies focused on its pharmacological properties and potential as an anticancer agent.

Classification

Intoplicine dimesylate is classified as a topoisomerase inhibitor. More specifically, it belongs to a group of compounds known as antineoplastic agents, which are used in the treatment of various types of cancer. The compound is administered intravenously and is often evaluated in clinical trials for its efficacy against solid tumors.

Synthesis Analysis

Methods

The synthesis of intoplicine dimesylate involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may not be publicly detailed, general synthetic pathways for similar compounds often include:

  1. Formation of the Core Structure: This typically involves cyclization reactions that create the bicyclic framework characteristic of many topoisomerase inhibitors.
  2. Modification to Dimesylate Form: Dimesylate forms are created by reacting the base compound with mesyl chloride, introducing two mesyl groups that enhance solubility and bioavailability.

Technical Details

The synthesis may involve multiple steps requiring careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and verify the structure of intermediates.

Molecular Structure Analysis

Structure

Intoplicine dimesylate features a complex molecular structure characterized by a bicyclic core. The molecular formula is C₁₉H₁₉N₃O₄S₂, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 413.50 g/mol
  • Chemical Structure: The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Intoplicine dimesylate undergoes several key reactions relevant to its mechanism of action:

  1. Topoisomerase Inhibition: It forms a stable complex with DNA topoisomerases I and II, preventing the re-ligation of DNA strands after they have been cleaved.
  2. Cell Cycle Arrest: The inhibition leads to accumulation of DNA breaks, triggering cellular responses that can result in apoptosis.

Technical Details

The interaction with topoisomerases is characterized by kinetic studies that reveal binding affinities and inhibition constants. These parameters are essential for understanding the drug's potency and potential side effects.

Mechanism of Action

Process

Intoplicine dimesylate exerts its therapeutic effects primarily through:

  1. Inhibition of DNA Topoisomerases: By binding to the active sites of these enzymes, it prevents their normal function in DNA replication.
  2. Induction of Apoptosis: The accumulation of DNA damage activates cellular pathways leading to programmed cell death.

Data

Research indicates that intoplicine dimesylate exhibits selective toxicity toward cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which enhances its bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility depending on pH, which can influence its pharmacokinetics.

Relevant data from studies indicate that these properties play a significant role in determining the drug's formulation and delivery methods.

Applications

Scientific Uses

Intoplicine dimesylate has been primarily investigated for its use in treating various cancers, including:

Introduction to Intoplicine Dimesylate

Nomenclature and Chemical Classification

IUPAC Name & Molecular StructureIntoplicine dimesylate, systematically designated as the dimesylate salt of 7H-benzo[e]pyrido[4,3-b]indole, is a synthetic antitumor agent. Its molecular formula is C₂₃H₃₂N₄O₇S₂ (molecular weight: 540.65 g/mol), derived from the parent compound Intoplicine (RP 60475; C₂₁H₂₄N₄O, MW: 348.44 g/mol) through salt formation with methanesulfonic acid [1] [5]. The core structure features a multi-ring heterocyclic system that enables DNA intercalation, with the dimesylate moiety enhancing solubility and stability for experimental use [1].

Synonyms & Registry Identifiers

  • Key aliases: RP 60475 dimesylate
  • CAS Registry: 133711-99-6 (dimesylate salt); 125974-72-3 (freebase) [1] [5]
  • Chemical Class: Benzo-pyrido-indole derivative

Table 1: Chemical Profile of Intoplicine and Its Dimesylate Salt

PropertyIntoplicine (Freebase)Intoplicine Dimesylate
Molecular FormulaC₂₁H₂₄N₄OC₂₃H₃₂N₄O₇S₂
Molecular Weight348.44 g/mol540.65 g/mol
CAS Number125974-72-3133711-99-6
SolubilityLimited in aqueous mediaEnhanced in DMSO/water
Primary TargetTopoisomerase I/IITopoisomerase I/II

Historical Development and Discovery

Origins in the Benzo-Pyrido-Indole SeriesIntoplicine emerged in the early 1990s as the lead compound from systematic optimization of the 7H-benzo[e]pyrido[4,3-b]indole series. Researchers identified it as the most pharmacologically promising derivative due to its dual topoisomerase inhibition and potent DNA-binding affinity (association constant KA = 2 × 10⁵/M) [1] [5]. Preclinical development was spearheaded under the code RP 60475, with its dimesylate salt (RP 60475 dimesylate) selected for advanced studies to improve bioavailability [1].

Key Milestones

  • 1994: First comprehensive in vitro antitumor activity profiling against human tumor colony-forming units, demonstrating broad-spectrum efficacy [3].
  • Mid-1990s: Advancement to phase I clinical trials based on robust preclinical data, though further development was later constrained by emerging toxicity challenges [3] [5].
  • Current Status: Primarily utilized as a research tool for investigating dual topoisomerase inhibition mechanisms, with commercial availability for experimental purposes [1] [5].

Research Significance in Oncology

Mechanism of ActionIntoplicine dimesylate functions as a dual catalytic inhibitor of DNA topoisomerase I and II. Unlike classical poisons (e.g., etoposide), it binds DNA directly (KA = 2 × 10⁵/M), inducing structural distortions that impede topoisomerase activity. This binding increases linear DNA length and traps topoisomerase-DNA cleavage complexes, leading to replication fork arrest and double-strand breaks [1] [6]. Its dual inhibition circumvents compensatory mechanisms common in single-target inhibitors, potentially overcoming resistance [6].

In Vitro Antitumor ActivityA landmark 1994 study evaluated Intoplicine against 198 human tumor specimens using colony-forming assays [3]:

  • Exposure-Dependent Efficacy:
  • 1-hour exposure: 54% tumor inhibition at 10.0 µg/mL vs. 26% at 2.5 µg/mL
  • Continuous exposure: 71% inhibition at 2.5 µg/mL vs. 16% at 0.25 µg/mL
  • Tumor-Type Selectivity:
  • Breast cancer: 71% response (10.0 µg/mL, 1-hour exposure)
  • Non-small-cell lung cancer (NSCLC): 69% response
  • Ovarian cancer: 45% response
  • Incomplete Cross-Resistance: Activity retained in tumors resistant to doxorubicin, cisplatin, etoposide, and other standards, suggesting a unique mechanism [3].

Table 2: Antitumor Activity of Intoplicine in Human Tumor Colony-Forming Assays [3]

Tumor TypeResponse Rate (10 µg/mL, 1-hr exposure)
Breast Cancer71%
Non-Small-Cell Lung69%
Ovarian Cancer45%
Overall Specimens54% (at 10 µg/mL)

In Vivo Proof of ConceptIn murine models, Intoplicine administered at the highest non-toxic dose (6 mg/kg/injection) achieved a tumor growth inhibition (T/C) of 0% and a total log cell kill of 3, confirming potent antitumor activity [1] [5].

Broader Research ImplicationsAs one of the earliest dual topoisomerase I/II inhibitors, Intoplicine provided a template for rational drug design targeting simultaneous topoisomerase blockade. Its ability to induce topological stress in DNA remains a benchmark for novel anticancer agents, particularly against malignancies with high topoisomerase expression [6]. While clinical translation faced hurdles, Intoplicine dimesylate persists as a critical tool for probing:

  • Resistance mechanisms in topoisomerase-targeted therapies
  • Structure-activity relationships in DNA-intercalating agents
  • Synergistic combinations with DNA-damaging therapies [1] [6].

Properties

CAS Number

133711-99-6

Product Name

Intoplicine dimesylate

IUPAC Name

16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol;methanesulfonic acid

Molecular Formula

C23H32N4O7S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C21H24N4O.2CH4O3S/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19;2*1-5(2,3)4/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23);2*1H3,(H,2,3,4)

InChI Key

JAUYMMJDKJISLX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.